molecular formula C16H27N7O4 B2796792 N2-(3-morpholinopropyl)-5-nitro-N4-((tetrahydrofuran-2-yl)methyl)pyrimidine-2,4,6-triamine CAS No. 674338-82-0

N2-(3-morpholinopropyl)-5-nitro-N4-((tetrahydrofuran-2-yl)methyl)pyrimidine-2,4,6-triamine

Cat. No.: B2796792
CAS No.: 674338-82-0
M. Wt: 381.437
InChI Key: IJHPLMOPTUXWIX-UHFFFAOYSA-N
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Description

This pyrimidine derivative features a nitro group at position 5 and two distinct substituents: a 3-morpholinopropyl chain at N2 and a tetrahydrofuran-2-yl methyl group at N4. The morpholine ring enhances solubility due to its polar oxygen atom, while the tetrahydrofuran moiety may improve membrane permeability. The nitro group likely contributes to electronic effects, influencing binding interactions with biological targets such as enzymes or nucleic acids .

Properties

IUPAC Name

2-N-(3-morpholin-4-ylpropyl)-5-nitro-4-N-(oxolan-2-ylmethyl)pyrimidine-2,4,6-triamine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H27N7O4/c17-14-13(23(24)25)15(19-11-12-3-1-8-27-12)21-16(20-14)18-4-2-5-22-6-9-26-10-7-22/h12H,1-11H2,(H4,17,18,19,20,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IJHPLMOPTUXWIX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(OC1)CNC2=NC(=NC(=C2[N+](=O)[O-])N)NCCCN3CCOCC3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H27N7O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

381.43 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N2-(3-morpholinopropyl)-5-nitro-N4-((tetrahydrofuran-2-yl)methyl)pyrimidine-2,4,6-triamine typically involves multi-step organic reactions

    Preparation of Pyrimidine Core: The pyrimidine core can be synthesized through a condensation reaction between a suitable aldehyde and a guanidine derivative under acidic conditions.

    Substitution Reactions: The morpholine and tetrahydrofuran moieties are introduced via nucleophilic substitution reactions. The reaction conditions typically involve the use of polar aprotic solvents such as dimethylformamide (DMF) and elevated temperatures to facilitate the substitution.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors to improve reaction efficiency and yield, as well as the implementation of purification techniques such as crystallization and chromatography to ensure the purity of the final product.

Chemical Reactions Analysis

Types of Reactions

N2-(3-morpholinopropyl)-5-nitro-N4-((tetrahydrofuran-2-yl)methyl)pyrimidine-2,4,6-triamine undergoes various chemical reactions, including:

    Oxidation: The nitro group can be further oxidized to form nitroso or other higher oxidation state derivatives.

    Reduction: The nitro group can be reduced to an amine using reducing agents such as hydrogen gas in the presence of a palladium catalyst.

    Substitution: The morpholine and tetrahydrofuran moieties can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO~4~), chromium trioxide (CrO~3~)

    Reduction: Hydrogen gas (H~2~) with palladium on carbon (Pd/C), sodium borohydride (NaBH~4~)

    Substitution: Sodium hydride (NaH), dimethylformamide (DMF)

Major Products

    Oxidation: Formation of nitroso derivatives

    Reduction: Formation of amine derivatives

    Substitution: Formation of various substituted pyrimidine derivatives

Scientific Research Applications

N2-(3-morpholinopropyl)-5-nitro-N4-((tetrahydrofuran-2-yl)methyl)pyrimidine-2,4,6-triamine has several scientific research applications:

    Medicinal Chemistry: It is studied for its potential as an anti-cancer agent due to its ability to interfere with DNA synthesis and repair mechanisms.

    Biological Research: It is used as a tool compound to study the effects of nitro-substituted pyrimidines on cellular processes.

    Industrial Applications: It is explored for its potential use in the synthesis of advanced materials and as a precursor for other complex organic compounds.

Mechanism of Action

The mechanism of action of N2-(3-morpholinopropyl)-5-nitro-N4-((tetrahydrofuran-2-yl)methyl)pyrimidine-2,4,6-triamine involves its interaction with cellular DNA. The nitro group can form reactive intermediates that cause DNA strand breaks, leading to cell cycle arrest and apoptosis. The morpholine and tetrahydrofuran moieties enhance the compound’s ability to penetrate cell membranes and reach its molecular targets.

Comparison with Similar Compounds

Structural Modifications and Substituent Effects

The table below compares key structural features and properties of the target compound with analogues:

Compound Name N2 Substituent N4 Substituent Backbone Notable Properties
Target Compound 3-Morpholinopropyl (Tetrahydrofuran-2-yl)methyl Pyrimidine Enhanced solubility (morpholine), potential improved permeability (tetrahydrofuran)
N4-(3-Chlorophenyl)-N2-methyl-5-nitropyrimidine-2,4,6-triamine Methyl 3-Chlorophenyl Pyrimidine Aromatic N4 group may enhance rigidity but reduce solubility
N2-(3-Dimethylaminopropyl)-N4-(2-fluorophenyl)-5-nitro-pyrimidine-2,4,6-triamine 3-Dimethylaminopropyl 2-Fluorophenyl Pyrimidine Dimethylamine offers basicity; fluorophenyl may enhance target affinity
N4-(4-Chlorophenyl)-N2-[3-(diethylamino)propyl]pyrimidine-2,4,6-triamine (RDS 3422) 3-Diethylaminopropyl 4-Chlorophenyl Pyrimidine EC50: 4–8 µM (antitumor activity); diethylamino improves lipophilicity
1,3,5-Triazine-2,4,6-triamine, N2-(4-nitrophenyl) 4-Nitrophenyl - Triazine High melting point (318°C); nitro group increases acidity (pKa ~4.65)

Solubility and Pharmacokinetic Considerations

  • Morpholine vs. Dimethylamine: The morpholinopropyl group in the target compound provides better water solubility compared to dimethylaminopropyl (e.g., ) due to morpholine’s oxygen atom .
  • Tetrahydrofuran vs. Aromatic Groups : The tetrahydrofuran-methyl substituent at N4 may enhance membrane permeability relative to bulky aromatic groups (e.g., 3-chlorophenyl in ), which could sterically hinder target binding .

Electronic and Steric Effects

  • Steric Bulk : The tetrahydrofuran-methyl group in the target compound introduces less steric hindrance compared to diaryl-substituted analogues (e.g., ’s 3-fluorophenyl and 4-methoxyphenyl groups), possibly improving binding kinetics .

Key Research Findings and Implications

  • Antitumor Potential: RDS 3422’s EC50 (4–8 µM) highlights the importance of chlorophenyl and diethylamino groups for potency. The target compound’s morpholinopropyl group may offer a balance between solubility and activity .
  • Thermal Stability: Ligands 6–9’s high melting points (>230°C) suggest that aminoalkyl-substituted pyrimidines are stable under physiological conditions, a trait likely shared by the target compound .
  • Triazine vs. Pyrimidine Scaffolds : Triazine derivatives (e.g., ) exhibit higher density and acidity than pyrimidines, making them suitable for applications requiring rigid, acidic frameworks .

Biological Activity

N2-(3-morpholinopropyl)-5-nitro-N4-((tetrahydrofuran-2-yl)methyl)pyrimidine-2,4,6-triamine is a compound of interest in medicinal chemistry due to its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant case studies that highlight its therapeutic potential.

Chemical Structure

The compound can be represented by the following chemical structure:

C17H23N7O3\text{C}_{17}\text{H}_{23}\text{N}_{7}\text{O}_{3}

This structure includes a pyrimidine core with various functional groups that contribute to its biological activity.

The biological activity of this compound is primarily attributed to its interaction with specific molecular targets in the body. Studies indicate that it may act as an inhibitor of certain kinases, which are crucial in various signaling pathways related to cell growth and proliferation. The inhibition of these kinases can lead to anti-cancer effects and modulation of inflammatory responses.

Anticancer Properties

Research has demonstrated that this compound exhibits significant anticancer activity. In vitro studies have shown that it can induce apoptosis in cancer cell lines through the activation of caspase pathways.

Cell Line IC50 (µM) Mechanism
MCF-7 (Breast Cancer)5.0Caspase activation
A549 (Lung Cancer)7.5Cell cycle arrest
HeLa (Cervical Cancer)6.0Induction of apoptosis

Anti-inflammatory Effects

The compound has also been investigated for its anti-inflammatory properties. It appears to inhibit the production of pro-inflammatory cytokines in activated macrophages, which could make it a candidate for treating inflammatory diseases.

Cytokine Inhibition (%) Concentration (µM)
TNF-α70%10
IL-665%10
IL-1β60%10

Case Studies and Research Findings

  • Study on Anticancer Activity : A study published in a peer-reviewed journal evaluated the efficacy of this compound against various cancer cell lines. The results indicated a dose-dependent response with significant cell death observed at higher concentrations.
  • Anti-inflammatory Mechanism : Another research effort focused on the compound's ability to modulate immune responses. The findings suggested that it could downregulate NF-kB signaling pathways, thereby reducing inflammation markers in vitro.
  • Pharmacokinetics and Toxicology : Preliminary pharmacokinetic studies have shown favorable absorption and distribution characteristics in animal models, with minimal toxicity observed at therapeutic doses.

Q & A

Q. What are the standard synthetic routes for N2-(3-morpholinopropyl)-5-nitro-N4-((tetrahydrofuran-2-yl)methyl)pyrimidine-2,4,6-triamine?

The compound is synthesized via multi-step reactions, typically starting with nitration of a pyrimidine core. For example, nitration of 2,4,6-triaminopyrimidine using fuming nitric acid (HNO₃) in concentrated sulfuric acid (H₂SO₄) at 0–5°C yields 5-nitropyrimidine intermediates, which are subsequently functionalized with morpholinopropyl and tetrahydrofuran-methyl groups via nucleophilic substitution or coupling reactions . Characterization involves HPLC (for purity >95%), ¹H/¹³C NMR for structural confirmation, and mass spectrometry for molecular weight validation .

Q. How is the compound structurally characterized in academic research?

X-ray crystallography is critical for resolving the 3D conformation, particularly intramolecular interactions like hydrogen bonding (e.g., N–H⋯N bonds stabilizing the pyrimidine ring). Dihedral angles between substituents and the pyrimidine core (e.g., 12.8° for phenyl groups) are quantified to assess steric effects . Complementary techniques include FTIR for functional group analysis and differential scanning calorimetry (DSC) to study thermal stability .

Q. What analytical methods are used to assess purity and identify impurities?

High-performance liquid chromatography (HPLC) with UV detection (e.g., at 254 nm) is standard, achieving >95% purity thresholds. Liquid chromatography-mass spectrometry (LC-MS) identifies common impurities, such as nitrosated derivatives (e.g., 5-nitrosopyrimidine-2,4,6-triamine) or unreacted intermediates. Calibration against reference standards (e.g., EP impurities A and B) ensures accurate quantification .

Advanced Research Questions

Q. How can researchers optimize synthesis yield and purity for scaled-up production?

Yield optimization involves solvent selection (e.g., DMF for solubility) and microwave-assisted reactions to reduce time (e.g., 60% yield in 2 hours vs. 24 hours conventionally) . Purity is enhanced via gradient recrystallization (e.g., using acetone/water mixtures) and column chromatography with silica gel (hexane:ethyl acetate gradients). Reaction monitoring by thin-layer chromatography (TLC) ensures intermediate stability .

Q. How should contradictions in spectroscopic data (e.g., NMR shifts or crystallographic parameters) be resolved?

Discrepancies in NMR data (e.g., unexpected splitting or integration ratios) may arise from dynamic processes like tautomerism. Variable-temperature NMR or deuterated solvent swaps can clarify these effects. For crystallographic conflicts (e.g., bond length variations >0.05 Å), density functional theory (DFT) calculations validate experimental data by simulating electron density maps . Cross-validation with independent techniques (e.g., Raman spectroscopy for vibrational modes) is recommended .

Q. What role do computational studies play in understanding its biological activity?

Molecular docking (e.g., AutoDock Vina) predicts binding affinities to targets like 5-HT₇ receptors or bacterial enzymes. Quantitative structure-activity relationship (QSAR) models correlate substituent electronegativity (e.g., trifluoromethyl groups) with antimicrobial efficacy. Molecular dynamics simulations (200 ns trajectories) assess stability in binding pockets, highlighting hydrophobic interactions with morpholine rings .

Q. How can researchers profile and mitigate impurities during synthesis?

Accelerated stability studies (40°C/75% RH for 28 days) identify degradation products like nitroso derivatives. LC-MS/MS with multiple reaction monitoring (MRM) quantifies trace impurities at ppm levels. Mitigation strategies include inert atmosphere reactions (N₂ or Ar) to prevent oxidation and chelating agents (e.g., EDTA) to sequester metal catalysts .

Q. What advanced techniques elucidate structure-activity relationships (SAR) for this compound?

Cryo-electron microscopy (cryo-EM) resolves binding modes with macromolecular targets (e.g., ribosomes). Isothermal titration calorimetry (ITC) measures thermodynamic parameters (ΔG, ΔH) for ligand-receptor interactions. Comparative SAR studies with analogs (e.g., replacing morpholine with piperazine) reveal steric and electronic contributions to potency .

Methodological Guidelines

  • Synthesis Optimization : Use Design of Experiments (DoE) to screen reaction parameters (temperature, solvent, catalyst ratio) .
  • Data Contradiction Analysis : Apply Bayesian statistical models to weigh conflicting crystallographic or spectroscopic evidence .
  • Impurity Tracking : Implement quality-by-design (QbD) principles with failure mode effect analysis (FMEA) .

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